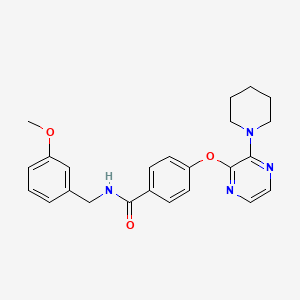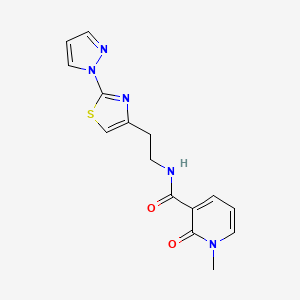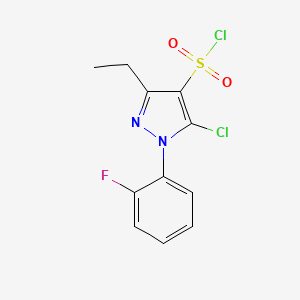![molecular formula C13H21BrO2 B2536957 Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-69-8](/img/structure/B2536957.png)
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate, also known as tert-butyl bromomethylbicycloheptane carboxylate, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is not fully understood. However, it is believed that this compound works by modifying the structure and function of various biological molecules, particularly enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate in lab experiments is its versatility. This compound can be used in a variety of different applications, making it a valuable tool for researchers in a variety of fields. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Zukünftige Richtungen
There are many potential future directions for research involving Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate. One area of interest is in the development of new pharmaceutical compounds that are based on the structure of this compound. Additionally, researchers may continue to explore the various biochemical and physiological effects of this compound in order to better understand its potential therapeutic applications. Finally, there may be opportunities to develop new synthetic methods for producing this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate and related compounds, which could further expand the range of applications for this valuable chemical.
Synthesemethoden
The synthesis of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves a multistep process that begins with the reaction of this compound 2-cyclopropylacetoacetate with sodium hydride. This reaction is followed by the addition of bromine to the resulting compound, which is then treated with sodium methoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have a variety of applications in scientific research. One of the most common uses of this compound is in the synthesis of other chemical compounds, particularly those that have potential pharmaceutical applications. Additionally, this compound has been used in the development of new materials and in the study of various biological processes.
Eigenschaften
IUPAC Name |
tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGYTPMCPUCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)
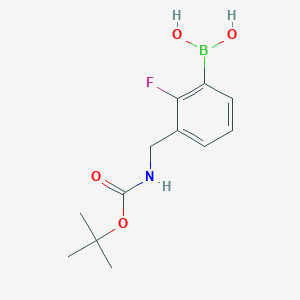
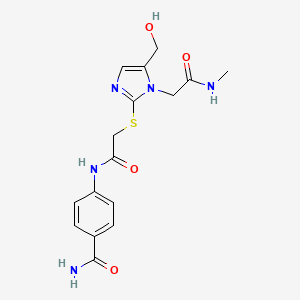
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)
